molecular formula C9H12BNO3 B1438472 (2-(Dimethylcarbamoyl)phenyl)boronic acid CAS No. 874219-16-6

(2-(Dimethylcarbamoyl)phenyl)boronic acid

Cat. No. B1438472
CAS RN: 874219-16-6
M. Wt: 193.01 g/mol
InChI Key: NZIOVLXULSCCSG-UHFFFAOYSA-N
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Description

“(2-(Dimethylcarbamoyl)phenyl)boronic acid” is a chemical compound used in scientific research across different fields due to its unique properties. It is a boronic acid derivative with the empirical formula C9H12BNO3 .


Synthesis Analysis

The synthesis of boronic acids often involves the use of organometallic compounds such as phenylmagnesium bromide and trimethyl borate . The product is often an ester, which is then hydrolyzed to yield the boronic acid .


Molecular Structure Analysis

The molecular formula of “this compound” is C9H12BNO3 . Its average mass is 193.008 Da and its mono-isotopic mass is 193.091019 Da .


Chemical Reactions Analysis

Boronic acids, including “this compound”, are known for their utility in various chemical reactions. They are often used in Suzuki-Miyaura coupling reactions, a type of carbon-carbon bond-forming reaction . They can also be used in the preparation of selective glucocorticoid receptor agonists and ATP-competitive inhibitors of the mammalian target of rapamycin .


Physical And Chemical Properties Analysis

“this compound” is a solid substance . It has a melting point of 141-145 °C and should be stored at a temperature of 2-8°C .

Scientific Research Applications

  • Genotoxic Potential Assessment : A study evaluated the genotoxic potential of a phenylboronic acid derivative, 2(bromoacetamido) phenylboronic acid, on mice, suggesting its cytotoxic and genotoxic properties under certain conditions. This highlights the importance of understanding the toxicity profiles of boronic acid derivatives (Khalil, Salman, & Al-Qaoud, 2017).

  • Optical Material Development : Aryl boronic acids were used in the cyclic-esterification process to create materials exhibiting room-temperature phosphorescence and mechanoluminescence. This research shows the potential of boronic acid derivatives in developing advanced optical materials (Zhang et al., 2018).

  • Sensor Technology : Phenyl boronic acids have been employed in the development of sensors, such as for saccharide recognition. This application leverages the ability of boronic acids to bind to saccharides, demonstrating their utility in biochemical sensing and diagnostics (Mu et al., 2012).

  • Fluorescent Sensing for Clinical Applications : A fluorescent boronic acid derivative was investigated as a sensor for sugars and nucleosides, demonstrating selectivity toward certain compounds and responsiveness to pH changes. This suggests potential applications in clinical diagnostics (Elfeky, 2011).

  • Environmental Remediation : Vinylphenyl boronic acid microparticles were studied for their efficiency in adsorbing Cr(VI) ions, revealing their potential in environmental cleanup and hazardous material management (Kara et al., 2015).

  • Glucose Sensing : Boronic acid-based polymers were shown to exhibit glucose-responsive disassembly at physiological pH, suggesting applications in glucose sensing and controlled delivery systems relevant to diabetes management (Roy & Sumerlin, 2012).

Mechanism of Action

Target of Action

The primary target of (2-(Dimethylcarbamoyl)phenyl)boronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound, being an organoboron reagent, is used in this process due to its stability, ease of preparation, and environmental benignity .

Mode of Action

In the Suzuki–Miyaura cross-coupling reaction, this compound interacts with its targets through two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura cross-coupling reaction is the main biochemical pathway affected by this compound . This reaction enables the formation of carbon–carbon bonds, which is a fundamental process in organic synthesis . The downstream effects include the creation of a wide range of organic compounds, which can be used in various applications, from pharmaceuticals to materials science .

Pharmacokinetics

It’s worth noting that the compound’s stability and ease of preparation contribute to its bioavailability in the suzuki–miyaura cross-coupling reaction .

Result of Action

The result of the action of this compound is the formation of new carbon–carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This leads to the synthesis of a wide range of organic compounds .

Action Environment

The action of this compound in the Suzuki–Miyaura cross-coupling reaction is influenced by several environmental factors. The reaction conditions are exceptionally mild and tolerant to various functional groups . Furthermore, the compound itself is relatively stable and environmentally benign, which makes it suitable for use in different environments .

Safety and Hazards

“(2-(Dimethylcarbamoyl)phenyl)boronic acid” may be harmful if swallowed . It is recommended to avoid eating, drinking, or smoking when using this product. In case of inhalation, skin contact, or eye contact, medical attention should be sought .

Future Directions

Boronic acids, including “(2-(Dimethylcarbamoyl)phenyl)boronic acid”, are increasingly being utilized in diverse areas of research . They are used in various sensing applications, biological labeling, protein manipulation and modification, separation, and the development of therapeutics . Their key interaction with diols allows for their utilization in various areas, making them a promising field of study for future research .

properties

IUPAC Name

[2-(dimethylcarbamoyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BNO3/c1-11(2)9(12)7-5-3-4-6-8(7)10(13)14/h3-6,13-14H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZIOVLXULSCCSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1C(=O)N(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10657423
Record name [2-(Dimethylcarbamoyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10657423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

874219-16-6
Record name [2-(Dimethylcarbamoyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10657423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Dimethylaminocarbonyl)benzeneboronic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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